Landomycin A

Description

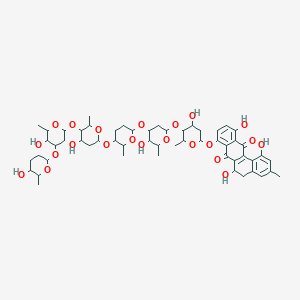

Structure

2D Structure

Properties

Molecular Formula |

C55H74O22 |

|---|---|

Molecular Weight |

1087.2 g/mol |

IUPAC Name |

1,6,11-trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C55H74O22/c1-21-14-28-16-32(59)47-49(45(28)31(58)15-21)53(65)46-30(57)8-10-36(48(46)52(47)64)73-42-18-34(61)55(27(7)71-42)77-44-20-38(51(63)25(5)69-44)75-40-13-11-35(23(3)67-40)72-41-17-33(60)54(26(6)70-41)76-43-19-37(50(62)24(4)68-43)74-39-12-9-29(56)22(2)66-39/h8,10,14-15,22-27,29,32-35,37-44,50-51,54-63H,9,11-13,16-20H2,1-7H3 |

InChI Key |

YMSZNAXJMXNNPT-UHFFFAOYSA-N |

SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3C(OC(CC3O)OC4CCC(OC4C)OC5CC(OC(C5O)C)OC6C(OC(CC6O)OC7=C8C(=C(C=C7)O)C(=O)C9=C(C8=O)C(CC1=C9C(=CC(=C1)C)O)O)C)C)O |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3C(OC(CC3O)OC4CCC(OC4C)OC5CC(OC(C5O)C)OC6C(OC(CC6O)OC7=C8C(=C(C=C7)O)C(=O)C9=C(C8=O)C(CC1=C9C(=CC(=C1)C)O)O)C)C)O |

Synonyms |

landomycin A |

Origin of Product |

United States |

Biosynthesis of Landomycin a

Biosynthetic Gene Clusters (BGCs) Organization and Diversity

The genetic blueprint for Landomycin A biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). oup.comoup.comresearchgate.net The BGC for this compound, produced by Streptomyces cyanogenus S136, and the cluster for the related Landomycin E from Streptomyces globisporus 1912 have been cloned and sequenced, revealing significant similarities in gene organization and sequence. nih.gov The S. cyanogenus S136 BGC spans approximately 35 kilobases and contains 32 open reading frames. oup.comoup.com These genes code for the enzymes responsible for synthesizing the polyketide backbone, producing the deoxysugar units, assembling the oligosaccharide chain, and regulating the entire process. oup.comresearchgate.net

The diversity within the landomycin family of compounds arises from variations in these biosynthetic pathways, particularly in the glycosylation patterns. nih.gov While the core polyketide structure remains largely consistent, the length and composition of the sugar chain can differ, leading to a range of landomycins with varying biological activities. nih.gov

Polyketide Synthase (PKS) Involvement in Aglycone Formation

Enzymatic Tailoring Steps

Following the initial formation of the polyketide aglycone, a series of enzymatic tailoring steps are required to produce the final this compound molecule. These modifications include glycosylation and oxidation/reduction reactions, which are crucial for the compound's potent biological activity. nih.gov

Glycosyltransferases (e.g., LanGT1, LanGT2, LanGT3, LanGT4)

The attachment of the hexasaccharide chain to the landomycinone aglycone is a remarkable process catalyzed by a suite of four glycosyltransferases: LanGT1, LanGT2, LanGT3, and LanGT4. oup.comnih.gov This process is highly specific and sequential. LanGT2 is responsible for initiating the glycosylation by attaching the first D-olivose sugar moiety. nih.gov Subsequent studies have revealed an iterative action for some of these enzymes. LanGT1 and LanGT4 each act twice, with LanGT1 transferring the second and fifth sugar units (D-olivose) and LanGT4 attaching the third and sixth units (L-rhodinose). nih.govnih.govscispace.com LanGT3 catalyzes the addition of the fourth sugar, a D-olivose, a key step that differentiates the biosynthesis of the hexasaccharide of this compound from the shorter trisaccharide of Landomycin E. nih.gov The coordinated action of these four glycosyltransferases results in the construction of the unique hexasaccharide chain composed of four D-olivose and two L-rhodinose residues. oup.com

| Glycosyltransferase | Function in this compound Biosynthesis |

| LanGT1 | Transfers the 2nd and 5th D-olivose residues. nih.govnih.gov |

| LanGT2 | Catalyzes the first glycosylation step, attaching the initial D-olivose. nih.gov |

| LanGT3 | Transfers the 4th D-olivose residue. nih.gov |

| LanGT4 | Transfers the 3rd and 6th L-rhodinose residues. nih.govnih.gov |

Oxygenases and Reductases (e.g., LndM2, LndZ4/Z5)

| Enzyme | Gene | Function |

| LndM2 | lndM2 | Bifunctional oxygenase-reductase responsible for the introduction of the 6-O atom. nih.govacs.org |

| LndZ4/Z5 | lndZ4/lndZ5 | Responsible for the addition of the 11-OH group. nih.govnih.gov |

| LndE | lndE | Oxygenase responsible for the oxidation of the 12-position to generate the p-quinone moiety. nih.gov |

Genetic and Nutritional Regulation of this compound Production

The production of this compound is a tightly controlled process influenced by both genetic and nutritional factors. researchgate.netnih.gov The biosynthetic gene cluster contains regulatory genes, such as lanK, which encodes a TetR-family transcriptional regulator. researchgate.netoup.com LanK acts as a repressor, controlling the expression of the lanJ gene, which is involved in the export of landomycins, and potentially other genes required for the later stages of glycosylation. oup.comresearchgate.net This regulation ensures that the export of the final product is coordinated with its synthesis. researchgate.net The repression by LanK can be relieved by landomycins carrying three or more sugar units, suggesting a feed-forward regulatory loop. oup.comresearchgate.net

Furthermore, global regulatory genes found in Streptomyces, such as adpA, can influence landomycin production. researchgate.nethilarispublisher.com Overexpression of certain heterologous adpA genes in S. cyanogenus has been shown to significantly increase landomycin titers, highlighting the complex interplay of regulatory networks. researchgate.net Nutritional conditions also play a role, with specific media components and trace elements impacting the yield of this compound. researchgate.net Understanding these regulatory mechanisms is crucial for optimizing the production of this valuable antibiotic through fermentation. nih.gov

Transcriptional Regulators (e.g., LanK, TetR family repressors)

The production of this compound is meticulously controlled by a network of regulatory proteins that modulate the expression of the biosynthetic genes. Among the key players are members of the TetR (tetracycline repressor) family of transcriptional regulators, such as LanK, and pathway-specific activators like LanI. researchgate.netresearchgate.netnih.gov

LanK: A TetR Family Repressor

LanK is a regulatory protein belonging to the TetR family that plays a crucial role in coordinating the final steps of landomycin biosynthesis and its export from the cell. researchgate.netmdpi.comnih.gov It functions as a repressor, controlling the expression of the lanJ gene, which encodes an efflux protein, and downstream genes involved in the later glycosylation stages of this compound synthesis. oup.comnih.govoup.com

The regulatory action of LanK is modulated by the landomycin molecules themselves. In the absence or at low concentrations of late-stage landomycin precursors, LanK binds to a specific operator site in the intergenic region between lanK and lanJ. nih.gov This binding represses the transcription of lanJ and other downstream genes, effectively preventing the premature export of early biosynthetic intermediates. mdpi.comnih.gov

When sufficient quantities of landomycins with three or more sugar units in their glycoside chain accumulate, these molecules act as effector molecules. rcsb.org They bind to LanK, inducing a conformational change in the protein that causes it to dissociate from its DNA operator site. rcsb.org This derepression allows for the transcription of the lanJ efflux pump and the enzymes required for the final glycosylation steps, leading to the production and export of the mature this compound. oup.comoup.com The carbohydrate portion of the landomycins is the sole determinant for this interaction with LanK. rcsb.org This regulatory circuit ensures that the final product, this compound, is the major metabolite accumulated. nih.govoup.com

LanI: A Positive Regulator

In contrast to the repressive function of LanK, the lanI gene encodes a positive transcriptional regulator. researchgate.netnih.gov Inactivation of lanI results in the complete cessation of this compound production. nih.gov RT-PCR analysis has confirmed that the absence of a functional LanI protein leads to a halt in the transcription of key lan genes, including lanJ and lanK. nih.gov LanI appears to upregulate the expression of LanK-dependent genes once the negative regulation by LanK is lifted. researchgate.net

Table 1: Key Transcriptional Regulators in this compound Biosynthesis

| Regulator | Family | Function | Target Genes | Effector Molecule |

|---|---|---|---|---|

| LanK | TetR Family | Repressor | lanJ and downstream glycosylation genes | Landomycins with ≥3 sugar units |

| LanI | SARP | Activator | lanJ, lanK, and other lan genes | Unknown |

Influence of Culture Conditions on Yield Optimization

The production of this compound is not only governed by genetic regulators but is also highly dependent on the environmental and nutritional conditions of the fermentation process. bio-conferences.orgbiorxiv.org Optimizing these parameters is crucial for maximizing the yield of the antibiotic.

Research on Streptomyces cyanogenus S137 has demonstrated that modifications to the nutrient medium and cultivation parameters can significantly enhance this compound production. bio-conferences.org One study systematically investigated various nutrient media and fermentation conditions to improve the yield. bio-conferences.org The findings indicated that replacing expensive components like soy tryptone with more cost-effective alternatives such as corn flour and soybean extract can substantially improve the efficiency of biosynthesis. bio-conferences.org

The physical parameters of the culture environment also play a critical role. The producing strain exhibits a high demand for aeration, which can be met by increasing the agitation speed during submerged fermentation. bio-conferences.org

Table 2: Optimization of this compound Production by S. cyanogenus S137

| Parameter | Condition | This compound Yield (µg/ml) |

|---|---|---|

| Nutrient Medium | Standard Medium | Baseline |

| Modified Medium (with corn flour and soybean extract) | Up to 80 | |

| Temperature | Sub-optimal | Lower Yield |

| 25 ± 1°C | Optimal | |

| Stirring Intensity | Sub-optimal | Lower Yield |

| 230 rpm | Optimal |

Data derived from a study on submerged biosynthesis optimization. bio-conferences.orgscilit.com

Combinatorial Biosynthesis for this compound Analogues

Combinatorial biosynthesis is a powerful strategy that leverages the genetic and enzymatic machinery of natural product pathways to generate novel chemical structures. This approach has been successfully applied to the landomycin biosynthetic pathway to create a variety of new analogues with altered glycosylation patterns. nih.govrsc.orgcaister.com

By manipulating the genes involved in the biosynthesis and attachment of sugar moieties, researchers can produce landomycins with different numbers and types of sugars in their side chains. nih.govjst.go.jp A key focus has been the manipulation of glycosyltransferase genes, which are responsible for attaching the sugar units to the landomycin aglycon. nih.gov

For instance, the overexpression of the glycosyltransferase gene lanGT3 in S. cyanogenus led to the production of two new landomycin compounds, Landomycin I and Landomycin J, in addition to known landomycins. nih.gov Landomycin J possesses a tetrasaccharide chain, a structure not previously generated through other biosynthetic experiments. nih.gov This demonstrated that unbalancing the biosynthetic pathway through gene overexpression is an effective method for generating new metabolites. nih.gov

Similarly, the targeted manipulation of other glycosyltransferase genes within the landomycin gene cluster, or the introduction of glycosyltransferase genes from other pathways, can lead to the creation of hybrid antibiotics. caister.comsecondarymetabolites.org These combinatorial biosynthetic approaches have expanded the family of landomycin compounds and provided a platform for structure-activity relationship studies. nih.govjst.go.jp The generation of these analogues is crucial for exploring how the lengthy deoxysugar chain influences the biological activity of the parent compound. nih.gov

Table 3: Examples of Landomycin Analogues from Combinatorial Biosynthesis

| Method | Gene Manipulated | Resulting Analogue(s) | Key Structural Change |

|---|---|---|---|

| Gene Overexpression | lanGT3 | Landomycin I, Landomycin J | Altered sugar chain length (e.g., tetrasaccharide) |

| Gene Disruption | lndM2 | 11-hydroxytetrangomycin, 4-hydroxytetrangomycin | Altered aglycon structure |

| Heterologous Expression | Coexpression of lan genes with lndI | 5,6-anhydrothis compound | Production in a heterologous host |

| Gene Swapping | Chimeric lanI/lndI genes | Novel unidentified compound | Altered regulatory control |

Chemical Synthesis and Structural Modification of Landomycin a and Analogues

Total Synthesis Approaches to Landomycin A

The synthesis of the aglycone, landomycinone, a highly functionalized tetracyclic system, has been approached through various innovative strategies.

Intramolecular Michael Addition and Annulation: One of the earliest successful syntheses of landomycinone was developed by the Roush group. acs.org A key strategy involved an intramolecular Michael addition of a phenolic nucleophile onto a quinone to form the B ring. acs.orgumich.edu This was often preceded by a Dötz benzannulation reaction to construct other parts of the polycyclic core. umich.edu The initial total synthesis of this compound by Yu and colleagues also employed a convergent approach featuring a Hauser annulation to form the C ring and an intramolecular Michael addition for the B ring. acs.org

[2+2+2] Cycloaddition: An alternative approach utilized a metal-catalyzed [2+2+2] cycloaddition of alkynes, promoted by Wilkinson's catalyst, to build rings B and C simultaneously. This was followed by a ring-closing metathesis and subsequent aromatization to complete the D ring, demonstrating a powerful method for assembling the core structure. acs.org

Acetate-Assisted Arylation: For the synthesis of related aglycones like anhydrolandomycinone, a strategy involving an acetate-assisted intramolecular arylation was employed to construct the sterically hindered B-ring. nih.govrsc.org This method, combined with a Dötz benzannulation for the C-ring, highlights the versatility of modern cross-coupling reactions in natural product synthesis. nih.gov

These varied strategies underscore the chemical challenges posed by the landomycinone core and the creative solutions developed to overcome them.

The construction of the unique hexasaccharide chain of this compound, composed of four D-olivose and two L-rhodinose units, is a significant challenge in its own right. jst.go.jp Several research groups have reported syntheses of this complex fragment, each employing distinct methodologies.

| Research Group | Key Strategy/Method | Overall Yield | Reference |

| Bennett | p-Toluenesulfonyl chloride mediated dehydrative glycosylation | 8.9% | nih.govacs.org |

| Sulikowski | Glycosyl diethyl phosphite (B83602) donors | Low selectivity for complex fragments | mdpi.com |

| Yu | Phenyl 2,3-O-thionocarbonyl-1-thioglycoside donors | Not specified in results | jst.go.jp |

| Takahashi | Sulfonate protecting groups on deoxytrichloroacetimidate donors | Not specified in results | mdpi.com |

This table provides a summary of different reported approaches to the this compound hexasaccharide.

Controlling the stereochemistry of the glycosidic bond, particularly the β-linkage of the 2-deoxy sugars, is one of the most critical aspects of landomycin synthesis. nih.gov

Reagent-Controlled Glycosylation: The Bennett group demonstrated a powerful reagent-controlled approach using p-toluenesulfonyl chloride (TsCl) and tri-tert-butylpyrimidine (TTBP) for dehydrative glycosylation. nih.govmdpi.com This method proved effective for the stereoselective construction of the deoxy-sugar linkages in the hexasaccharide fragment. nih.gov

Neighboring Group Participation: The stereochemical outcome of glycosylation can be controlled by a participating group at the C-2 position of the sugar donor. For instance, in the synthesis of Landomycin Q, a 2-iodo substituent on the glycosyl donor was used to ensure the formation of the desired β-glycosidic bond with high selectivity. nih.gov

Protecting Group Effects: The choice of protecting groups on the glycosyl donor can significantly influence stereoselectivity. Toshima and Takahashi reported that installing sulfonate protecting groups at either the C-3 or C-4 position of a 2-deoxytrichloracetimidate donor enabled selective β-glycosylation. mdpi.com

Umpolung S-Glycosylation: For the synthesis of modified analogues, unconventional methods have been developed. Zhu and co-workers pioneered an umpolung S-glycosylation strategy. nih.govacs.org This method involves the reaction of a stereochemically defined glycosyl lithium species with a sugar-derived disulfide, enabling the stereoselective formation of S-linked oligosaccharides, which are resistant to hydrolysis. nih.govacs.org

Oligosaccharide Chain Synthesis (e.g., Hexasaccharide Fragment)

Directed Synthesis of this compound Analogues

The synthetic routes established for this compound have been adapted to generate novel analogues with modified aglycones or sugar chains. This work is crucial for understanding structure-activity relationships.

A versatile strategy has been successfully applied to the total synthesis of Landomycin Q and Landomycin R. nih.gov These analogues feature the anhydrolandomycinone core, which differs from the landomycinone of this compound. nih.gov The synthesis involved the construction of this modified aglycone followed by glycosylation with the requisite di- and trisaccharide fragments. nih.gov For Landomycin Q, a disaccharide donor was coupled to the aglycone, while the synthesis of Landomycin R involved attaching a trisaccharide. nih.govrsc.org

Furthermore, the synthesis of 11-deoxylandomycins, which possess an alternative dehydrated aglycone motif, has been reported, expanding the library of synthetic landomycin-type molecules. dntb.gov.ua Modifications to the oligosaccharide chain have also been achieved, most notably through the synthesis of a "non-hydrolyzable" S-linked hexasaccharide of this compound. nih.govacs.org This analogue replaces the natural O-glycosidic linkages with more stable S-glycosidic bonds, a modification achieved through umpolung S-glycosylation. nih.govacs.org

Enzymatic Synthesis and Glycoengineering Approaches

The discovery and characterization of the landomycin biosynthetic gene cluster from Streptomyces cyanogenus S136 has opened the door to biocatalytic and glycoengineering strategies. oup.com This cluster contains genes encoding several glycosyltransferases (GTs), the enzymes responsible for attaching the sugar moieties. oup.comresearchgate.net

Notably, the assembly of the this compound hexasaccharide is catalyzed by a combination of two monofunctional and two bifunctional glycosyltransferases. mit.edu The identification of these enzymes, such as the putative glycosyltransferase LanGT2, provides powerful tools for combinatorial biosynthesis. oup.com By expressing these GTs in suitable host organisms, it is possible to generate novel landomycin analogues by presenting the enzymes with different aglycone substrates or alternative nucleotide-activated deoxysugars. This approach has the potential to create libraries of new compounds that are inaccessible through traditional chemical synthesis, facilitating a deeper exploration of their therapeutic potential. oup.com

Structure Activity Relationships Sar of Landomycin a and Its Derivatives

Impact of Saccharide Chain Length and Composition

The oligosaccharide chain attached at the C-8 position of the landomycinone core plays a pivotal role in the biological activity of landomycins. Studies have shown that both the length and the composition of this sugar chain can significantly influence the cytotoxic potency of these compounds.

Generally, a longer saccharide chain is associated with increased cytotoxic activity. rsc.orgresearchgate.net Landomycin A, which possesses a hexasaccharide chain, is often the most potent member of the naturally occurring landomycins. rsc.orgmdpi.com This hexasaccharide is composed of two repeating trisaccharide units of D-olivose and L-rhodinose. acs.org However, the relationship between chain length and activity is not always linear, and a complex, non-linear correlation has been observed. researchgate.net For instance, while this compound (hexasaccharide) exhibits potent activity, some derivatives with shorter chains, or even the aglycone alone, can display significant cytotoxicity, suggesting different potential mechanisms of action. acs.org

The generation of various landomycin derivatives with different numbers of sugar units has allowed for detailed SAR studies. nih.gov Comparing this compound (six sugars) with Landomycin E (three sugars) reveals that the longer hexasaccharide chain of this compound contributes to its stronger antitumor activity in many cases. researchgate.netnih.gov The cytotoxicity of landomycins with one to six sugar residues against various cancer cell lines demonstrates this trend, although exceptions exist. nih.gov For example, studies on a panel of landomycins against lung (H460, LL/2) and breast (MCF7) cancer cell lines showed that all were active, but the activity did not increase linearly with the sugar chain length. nih.gov

The composition of the saccharide chain is also a critical determinant of activity. The substitution of a β-D-olivose with a β-D-amicetose at the fourth sugar position, as seen in Landomycins X, Y, and Z, results in potent cytotoxic compounds. rsc.org This highlights that specific sugar units can have a significant impact on the biological profile of the molecule.

Table 1: Cytotoxicity of Landomycin Derivatives with Varying Saccharide Chain Lengths | Compound | Saccharide Chain Length | Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | this compound | Hexasaccharide | MCF-7 | 1.4 | nih.gov | | this compound | Hexasaccharide | MDA-MB-231 | 1.5 | nih.gov | | Landomycin B | Pentasaccharide | MCF-7 | 1.8 | nih.gov | | Landomycin J | Tetrasaccharide | NCI-H460 | 0.04 | nih.gov | | Landomycin E | Trisaccharide | NCI-H460 | 0.06 | nih.gov | | Landomycin D | Disaccharide | MCF-7 | 1.75 | nih.gov | | Landomycin D | NCI-H460 | 0.28 | nih.gov | | Landomycin I | Monosaccharide | NCI-H460 | 3.5 | nih.gov | | Landomycinone | Aglycone (No Sugar) | MCF-7 | 1.4 | nih.gov | | Landomycinone | Aglycone (No Sugar) | NCI-H460 | >10 | nih.gov |

Role of Aglycone Modifications on Biological Activity

While the saccharide chain is crucial, the aglycone portion of landomycins, often referred to as the "warhead," is also a significant contributor to their biological activity. rsc.org Modifications to the tetracyclic core of landomycinone have been shown to modulate cytotoxicity.

Different aglycone core structures have been identified, including landomycinone, anhydrolandomycinone, and 11-deoxy-landomycinone. rsc.orgoaepublish.com Studies have revealed that some aglycones are equipotent to or even more potent than their glycosylated counterparts against certain cancer cell lines. For example, anhydrolandomycinone was found to be the most active compound against the MCF-7 breast cancer cell line in one study, with an IC50 of 1.8 µM. acs.org This suggests that the aglycone itself can be a powerful cytotoxic agent.

The total synthesis of novel aglycone analogues has provided further insights. For instance, a synthetic analogue of anhydrolandomycinone with an unsaturated B-ring showed a reversed toxicity pattern compared to anhydrolandomycinone against cancer and normal cell lines. rsc.org Anhydrolandomycinone was cytotoxic to NCI-H460 and SF-268 cancer cells but had no significant toxicity towards the normal cell line Detroit 551 at the tested concentration. rsc.orgnih.gov In contrast, its glycosylated derivatives, Landomycin Q and R, showed no appreciable cytotoxic effect on the normal cell line. rsc.org This indicates that modifications to the aglycone can significantly alter the biological activity and selectivity profile.

Furthermore, the 11-deoxy-landomycinone aglycone exhibited high cytotoxic potency against both MCF-7 and MDA-231 breast cancer cell lines, with IC50 values of 2.1 µM and 1.2 µM, respectively. rsc.org This demonstrates that even seemingly minor modifications to the aglycone, such as the removal of a hydroxyl group, can have a profound impact on biological activity.

Table 2: Cytotoxicity of Landomycin Aglycones and Modified Derivatives

| Compound | Aglycone Modification | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Landomycinone | Standard Aglycone | MCF-7 | 1.4 | nih.gov |

| Landomycinone | Standard Aglycone | MDA-MB-231 | 7.3 | nih.gov |

| Anhydrolandomycinone | 5,6-Anhydro | MCF-7 | 1.8 | acs.org |

| Anhydrolandomycinone | 5,6-Anhydro | NCI-H460 | 7.00 | rsc.orgnih.gov |

| Anhydrolandomycinone | 5,6-Anhydro | SF-268 | 8.57 | rsc.orgnih.gov |

| 11-deoxylandomycinone | 11-Deoxy | MCF-7 | 2.1 | rsc.org |

| 11-deoxylandomycinone | 11-Deoxy | MDA-MB-231 | 1.2 | rsc.org |

| Landomycin R | Anhydrolandomycinone core | MRSA 4N 216 | MIC > 128 µg/mL | rsc.org |

| Landomycin Q | Anhydrolandomycinone core | MRSA 4N 216 | MIC > 128 µg/mL | rsc.org |

Correlation between Molecular Structure and Biological Selectivity

A critical aspect of anticancer drug development is achieving selectivity, meaning the compound should be more toxic to cancer cells than to normal, healthy cells. The molecular structure of landomycin derivatives plays a significant role in determining their biological selectivity.

Studies comparing the cytotoxicity of landomycins against cancer cell lines and normal cell lines have provided valuable insights. For example, while anhydrolandomycinone was cytotoxic to cancer cell lines, it showed no appreciable toxicity to the normal human fibroblast cell line Detroit 551 at a concentration of 10 µM. rsc.org Interestingly, the glycosylated derivatives Landomycin Q and R also showed no significant cytotoxic effect on this normal cell line, suggesting that glycosylation at the C-8 position might contribute to a more favorable selectivity profile. rsc.org In another study, a nanoconjugate of this compound with C60 fullerene demonstrated higher toxicity towards cancer cells (MG-63 and 4T1) and lower toxicity towards normal human mesenchymal stem cells (hMSCs) compared to this compound alone, indicating that formulation can also enhance selectivity.

Differential activity against various cancer cell subtypes is another important aspect of selectivity. Landomycins have been tested against estrogen-responsive (MCF-7) and estrogen-refractory (MDA-MB-231) breast cancer cell lines. acs.org Anhydrolandomycinone was found to be more potent against MCF-7 cells (IC50 = 1.8 µM) than MDA-MB-231 cells (IC50 = 3.55 µM). acs.org Conversely, Landomycinone was more active against MCF-7 cells (IC50 = 1.4 µM) compared to MDA-MB-231 cells (IC50 = 7.3 µM). nih.gov this compound, however, showed comparable potency against both cell lines (IC50 of 1.4 µM for MCF-7 and 1.5 µM for MDA-MB-231). nih.gov These findings suggest that both the aglycone structure and the nature of the saccharide chain can influence the selectivity of landomycins towards different cancer phenotypes.

Molecular and Cellular Mechanisms of Action of Landomycin a

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G1/S, G1 Phase)

Concurrent with the inhibition of DNA synthesis, Landomycin A disrupts the normal progression of the cell cycle. nih.gov Flow cytometry analysis has revealed that this compound treatment leads to cell cycle arrest, specifically inhibiting the transition from the G1 phase to the S phase (the G1/S transition). nih.govalljournals.cn The G1 phase is critical for protein synthesis and preparation for cell division, and targeting this phase is a recognized strategy in cancer therapy. taylorandfrancis.com By arresting cells at the G1/S checkpoint, this compound prevents them from entering the DNA synthesis (S) phase, which is consistent with its observed effects on DNA replication. nih.govfrontiersin.org

| Cell Cycle Parameter | Effect of this compound | Reference |

| Cell Proliferation | Inhibition | nih.gov |

| DNA Synthesis | Inhibition of [3H]thymidine uptake | nih.gov |

| Cell Cycle Progression | Arrest at G1/S phase | nih.gov |

Induction of Reactive Oxygen Species (ROS) Generation

This compound is a potent inducer of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov In human T-leukemia cells, treatment with this compound resulted in a 5.6-fold increase in ROS levels within the first hour of exposure compared to control cells. nih.gov This rapid ROS generation is a critical event, preceding the observation of apoptotic markers like chromatin condensation and nucleosomal DNA cleavage. nih.gov The specific ROS produced include hydrogen peroxide (H₂O₂), hydroxyl radicals (OH•), and superoxide (B77818) radicals (O₂⁻•). nih.gov The use of ROS scavengers confirmed the roles of these species; catalase (an H₂O₂ scavenger) and mannitol (B672) (an OH• scavenger) effectively inhibited this compound-mediated cell death. nih.gov However, superoxide dismutase had a less significant effect, suggesting a minor role for superoxide anions in the cytotoxic activity of this compound. nih.gov This rapid ROS burst appears to be an early and direct effect, not a secondary consequence of mitochondrial-driven apoptosis. nih.govbiopolymers.org.ua

| ROS Parameter | Finding | Reference |

| ROS Level Increase | 5.6-fold increase in Jurkat cells at 1 hour | nih.gov |

| Identified ROS | Hydrogen peroxide (H₂O₂), Hydroxyl radicals (OH•), Superoxide radicals (O₂⁻•) | nih.gov |

| Effect of Scavengers | Catalase and Mannitol significantly inhibited cell death | nih.gov |

| Mitochondrial Role | ROS increase is an early event, not a direct result of mitochondrial apoptosis triggering | nih.gov |

Modulation of Cellular Thiol Homeostasis

This compound significantly alters the intracellular balance of thiol-containing molecules, which is crucial for maintaining cellular redox homeostasis.

One of the key modes of action for this compound is its ability to deplete the intracellular pool of reduced glutathione (B108866) (GSH). researchgate.netuky.edu Intracellularly, the compound leads to a massive decrease in reduced glutathione levels. uky.edunih.gov This depletion of the cellular glutathione pool is a consequence of the direct interaction between this compound and GSH, contributing to the subsequent induction of apoptosis. researchgate.netnih.gov Since cancer drug resistance is often associated with elevated cellular glutathione levels, the ability of landomycins to deplete GSH may contribute to their efficacy. researchgate.net

This compound spontaneously forms covalent adducts with biothiols, such as glutathione and cysteine, through a Michael-type addition reaction. uky.edunih.gov This reaction involves the benz[a]anthraquinone moiety of the landomycinone core. uky.edu The formation of these Michael adducts occurs both in cell-free environments and intracellularly. uky.edunih.gov While the extracellular formation of these adducts can block the cytotoxic activity of the compound, their intracellular formation is directly responsible for the observed depletion of reduced glutathione. uky.edunih.gov This interaction is a defining characteristic of landomycins' mechanism. uky.edu

Glutathione Depletion

Enzyme-Mediated Mechanisms

The biological activity of this compound is also facilitated by specific cellular enzymes. The early and rapid generation of hydrogen peroxide by landomycins is mediated by the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. researchgate.net The involvement of NQO1 was demonstrated by the use of its specific inhibitor, dicoumarol, which significantly reduced both the ROS production and the cytotoxic activity of landomycins. researchgate.net This finding points to a specific enzyme-driven bioactivation pathway that initiates the cascade of oxidative stress central to this compound's mechanism of action.

Role of NAD(P)H Quinone Dehydrogenase 1 (NQO1)

A pivotal element of this compound's mechanism is the generation of reactive oxygen species (ROS). ukrbiochemjournal.org Studies have shown that a significant, 5.6-fold increase in ROS levels occurs in human T-leukemia cells as early as one hour after exposure to the compound. ukrbiochemjournal.org This early burst of ROS, primarily hydrogen peroxide (H₂O₂), is a key initiator of cell death and is specifically mediated by the enzyme NAD(P)H Quinone Dehydrogenase 1 (NQO1). researchgate.net

Activation of Effector Apoptotic Proteins (e.g., procaspase-7)

This compound and its analogue, Landomycin E, trigger a unique apoptotic cascade characterized by the early activation of effector caspases. nih.gov Specifically, Western blot analyses have identified procaspase-7, the inactive zymogen of caspase-7, as a primary molecular target. researchgate.net Caspase-7 is an effector or "executioner" caspase, which, once activated, cleaves key cellular proteins to orchestrate the dismantling of the cell during apoptosis. abcam.comuniprot.org

The activation of caspase-7 occurs at very early time points, paralleling the rapid, NQO1-mediated oxidative burst. nih.govnih.gov This suggests a direct link between the two events, which is further supported by the finding that the cleavage of caspase-7 can be inhibited by the ROS scavenger N-acetylcysteine (NAC). nih.govnih.gov This early activation of an effector caspase is an unconventional feature of the apoptotic pathway induced by landomycins. It precedes the activation of initiator caspases like caspase-9 and significant mitochondrial damage, which are typically upstream events in the classical intrinsic apoptosis pathway. nih.govresearchgate.net This direct activation of procaspase-7, potentially through oxidative modification by H₂O₂, represents a unique mechanism of action that may allow landomycins to effectively kill tumor cells, even those that might have defects in upstream apoptotic signaling components like caspase-3. researchgate.net

Investigation of Molecular Targets and Pathways

The antitumor activity of this compound is driven by a multi-targeted cell death pathway that is initiated by events occurring outside of the mitochondria. researchgate.netukrbiochemjournal.org The central molecular pathway is the induction of apoptosis, which is observed within hours of treatment and is characterized by chromatin condensation and nucleosomal DNA fragmentation. ukrbiochemjournal.org

The primary molecular events and pathways are summarized in the tables below. The initial and most critical event is the massive generation of ROS, which is a rapid process and not a secondary consequence of mitochondrial-mediated apoptosis. ukrbiochemjournal.org Scavengers of hydrogen peroxide (catalase) and hydroxyl radicals (mannitol) have been shown to effectively inhibit this compound-mediated tumor cell death, underscoring the central role of these specific ROS in its cytotoxic activity. ukrbiochemjournal.org

Another key molecular action of this compound is its ability to deplete the intracellular pool of glutathione (GSH). researchgate.netuky.edu Landomycins can spontaneously form Michael adducts with biothiols like glutathione. uky.edu This process of forming conjugates leads to a massive decrease in reduced glutathione levels inside the cell, disrupting the cellular redox balance and further contributing to the induction of apoptosis. uky.edunih.govnih.gov This glutathione depletion mechanism may act synergistically with the NQO1-mediated ROS production to ensure efficient cell killing. uky.edu While mitochondrial damage and depolarization do occur, they are considered secondary events that happen later in the apoptotic process, following the initial ROS burst and caspase-7 activation. nih.govresearchgate.net

Research Findings on this compound's Mechanism

| Experimental Condition | Target Cell Line | Key Finding | Reference |

|---|---|---|---|

| This compound Treatment | Human T-leukemia (Jurkat) | 5.6-fold increase in ROS within 1 hour; apoptosis observed at 6 hours. | ukrbiochemjournal.org |

| This compound + Dicoumarol (NQO1 inhibitor) | Cancer Cells | Significantly decreased ROS production and cytotoxic activity. | researchgate.net |

| Landomycin E + N-acetylcysteine (ROS scavenger) | Jurkat Cells | Inhibited the massive cleavage of caspase-7 at early time points. | nih.govnih.gov |

| This compound + Catalase/Mannitol (ROS scavengers) | Human T-leukemia (Jurkat) | Effectively inhibited tumor cell death, increasing alive cells by 2.5 times. | ukrbiochemjournal.org |

| Landomycin E Treatment | Cancer Cells | Led to massively decreased intracellular levels of reduced glutathione. | uky.edu |

Timeline of Molecular Events Induced by Landomycins

| Time Point | Molecular Event | Compound | Reference |

|---|---|---|---|

| ~1 Hour | Rapid generation of H₂O₂ (oxidative burst) via NQO1. | This compound/E | researchgate.netnih.govukrbiochemjournal.org |

| ~3 Hours | Activation (cleavage) of effector procaspase-7. | Landomycin E | nih.govnih.gov |

| ~3 Hours | Cleavage of PARP-1 (downstream of caspase-7). | Landomycin E | nih.govnih.gov |

| ~6 Hours | Nucleosomal DNA cleavage, chromatin condensation. | This compound | ukrbiochemjournal.org |

| >12 Hours | Activation of initiator caspase-9. | Landomycin E | nih.govresearchgate.net |

| >12 Hours | Significant mitochondrial membrane depolarization. | Landomycin E | nih.govresearchgate.net |

Preclinical and in Vitro Research on Landomycin A S Biological Activities

In Vitro Cytotoxicity against Cancer Cell Lines

Landomycin A has demonstrated significant cytotoxic activity against a range of human cancer cell lines. nih.gov Its potency has been evaluated in various cancer types, including those of the breast, lung, and bone.

Notably, this compound was extensively tested by the National Cancer Institute (NCI) against its panel of 60 human cancer cell lines. nih.govpromegaconnections.com This screening revealed a broad spectrum of activity, with particular potency observed against certain cancer cell lines. nih.gov

Human Osteosarcoma: In studies involving human osteosarcoma cell lines, such as MG-63 and U2OS, this compound has shown clear cytotoxic effects. nih.govunipr.it For instance, in one study, the half-maximal inhibitory concentration (IC50) of this compound for MG-63 cells was determined to be 1.81 µg/mL. nih.gov Another study on U2OS cells also confirmed its cell-killing properties. unipr.it

Breast Cancer: Research on breast cancer cell lines has also highlighted the cytotoxic potential of this compound. In studies using MCF-7 (estrogen-responsive) and MDA-MB-231 (estrogen-refractory) cell lines, this compound demonstrated significant activity. acs.orgnih.gov Specifically, it was among the most potent compounds tested against the MDA-231 cell line. acs.orgnih.gov Further studies on MCF-7 cells reported a GI50 (50% growth inhibition) value of 1.8 µM for this compound. nih.gov

Lung Carcinoma: The cytotoxic effects of this compound have also been observed in lung cancer cell lines. Studies on the NCI-H460 human lung cancer cell line showed a GI50 value of 2.1 µM. nih.gov Furthermore, research on A549 lung carcinoma cells has confirmed that the length of the glycan chain in landomycins correlates with their anticancer activity, with this compound, which possesses the longest chain, being particularly potent. researchgate.netbiorxiv.org

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Reference |

|---|---|---|---|---|

| MG-63 | Human Osteosarcoma | IC50 | 1.81 µg/mL | nih.gov |

| 4T1 | Mouse Mammary (Breast) | IC50 | 0.55 µg/mL | nih.gov |

| NCI-H460 | Human Lung Cancer | GI50 | 2.1 µM | nih.gov |

| MCF-7 | Human Breast Cancer | GI50 | 1.8 µM | nih.gov |

| LL/2 | Murine Lewis Lung Cancer | GI50 | 0.7 µM | nih.gov |

| MDA-MB-231 | Human Breast Cancer | - | Potent Activity | acs.orgnih.gov |

| A549 | Human Lung Carcinoma | - | Active | researchgate.netbiorxiv.org |

Mechanisms of Overcoming Acquired Multi-Drug Resistance (MDR) in Tumor Cells

A significant aspect of this compound research is its ability to circumvent multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. researchgate.nettechconnect.org MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP-1), which actively pump drugs out of the cell. biopolymers.org.uaresearchgate.netmdpi.com

Studies have shown that this compound and its analogue, Landomycin E, can overcome resistance in tumor cell lines that overexpress these transporters. biopolymers.org.uaresearchgate.net For instance, Landomycin E was effective against cells overexpressing P-gp, MRP-1, and breast cancer resistance protein (BCRP). researchgate.net In HL-60/vinc cells, which have high levels of P-gp and are highly resistant to doxorubicin, there was no significant difference in resistance to Landomycin E compared to the non-resistant parent cell line. biopolymers.org.uaresearchgate.net Similarly, the HL-60/adr cell line, which overexpresses MRP-1 and is highly resistant to doxorubicin, showed only a weak (2-fold) decrease in sensitivity to Landomycin E. biopolymers.org.uaresearchgate.net

The ability of highly lipophilic anthracyclines, a class to which landomycins belong, to overcome MDR may be linked to their ability to act as modulators of P-gp. acs.org Molecular docking studies have suggested that nanocarriers complexed with this compound could inhibit ABC transporters like P-gp and MRP-1, thus preventing the efflux of the drug. techconnect.org

Antimicrobial Activity Studies

This compound and related compounds have been investigated for their activity against various microorganisms, including bacteria and fungi.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus including MRSA)

Landomycins have demonstrated broad inhibitory activity against Gram-positive bacteria. biorxiv.orgnsf.gov This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections. nih.govrsc.org

In one study, Landomycin R, a related angucycline, showed inhibitory activity against MRSA strains 4N 216 and 7Y001 with minimum inhibitory concentration (MIC) values of 8 and 4 µg/mL, respectively. rsc.org Although less potent than vancomycin (B549263), its non-toxic nature makes it a candidate for further development. nih.govrsc.org The search for new compounds effective against MRSA is crucial due to the emergence of strains resistant to conventional antibiotics like vancomycin. nih.govjmb.or.krfrontiersin.org

Activity against Gram-Negative Bacteria (Resistance Mechanisms)

In contrast to their effect on Gram-positive bacteria, landomycins generally exhibit broad resistance from Gram-negative bacteria. biorxiv.orgnsf.gov This resistance is believed to be primarily due to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing the compounds from reaching their intracellular targets. biorxiv.orgnsf.govinfectionsinsurgery.org

Gram-negative bacteria possess several intrinsic and acquired resistance mechanisms, including reduced membrane permeability through the modification of porin channels and the active extrusion of drugs via efflux pumps. umn.edumdpi.comfrontiersin.orgnih.gov These mechanisms effectively limit the intracellular concentration of many antibiotics. infectionsinsurgery.orgnih.gov

Antifungal Properties of Landomycinone

The aglycone core of landomycins, known as landomycinone, has been found to possess antifungal properties. biorxiv.orgnsf.govontosight.ai Studies have reported its ability to inhibit the growth of fungi. biorxiv.orgnsf.gov Angucyclines, in general, are known for a range of biological activities, including antifungal effects. usu.edu For example, Landomycin H has been noted for its antifungal, anticancer, and antibiotic properties.

Table 2: Antimicrobial Spectrum of this compound and Related Compounds

| Compound/Class | Organism Type | Activity | Mechanism/Note | Reference |

|---|---|---|---|---|

| Landomycins | Gram-Positive Bacteria | Broad Inhibition | - | biorxiv.orgnsf.gov |

| Landomycin R | MRSA | Inhibitory (MIC 4-8 µg/mL) | Less potent than vancomycin but non-toxic. | rsc.org |

| Landomycins | Gram-Negative Bacteria | Broad Resistance | Likely due to exclusion by the outer membrane. | biorxiv.orgnsf.gov |

| Landomycinone | Fungi | Inhibitory | - | biorxiv.orgnsf.gov |

| Landomycin H | Fungi | Active | - |

Exploration of Antiviral Activity

While the primary focus of this compound research has been on its anticancer and antimicrobial activities, the broader family of angucycline antibiotics has shown diverse biological effects, including antiviral properties. researchgate.netusu.edu Some angucyclines, such as SM 196 B, are known for their antiviral activity. usu.edu Additionally, other secondary metabolites from Streptomyces, the genus that produces landomycins, have been identified as potent broad-spectrum antivirals. nih.gov However, specific studies focusing solely on the antiviral activity of this compound are not extensively detailed in the provided context.

Advanced Delivery Systems and Formulation Strategies Preclinical Focus

Nanoconjugation Approaches (e.g., C60 Fullerene-Landomycin A complexes)

The development of specific drug delivery systems is a promising strategy to improve the therapeutic activity of Landomycin A (LA). C60 fullerene has been proposed as a flexible and stable nanocarrier for the delivery of this compound into tumor cells. nih.govresearchgate.netnih.govisc.acresearchgate.net The formation of a C60 + LA nanocomposite in aqueous solution has been confirmed through various physico-chemical techniques, including molecular modeling, dynamic light scattering (DLS), and Fourier transform infrared (FTIR) spectroscopy. nih.govresearchgate.netnih.govisc.acresearchgate.net These studies indicate a clear complexation between the two compounds. nih.govresearchgate.netnih.govisc.acresearchgate.net

Molecular modeling studies have suggested that up to two this compound molecules can bind to the surface of a single C60 fullerene molecule. nih.gov This interaction is primarily stabilized by π-stacking, a dominant force in C60 fullerene-aromatic interactions, highlighting a favorable hydrophobic complexation effect. nih.gov This maximal binding ratio of 1:2 provides a rough estimate for the optimal concentration ratio to be used in in vitro experiments to ensure effective binding of LA to fullerene clusters in solution. nih.gov The strategy of C60 complexation has also been successfully applied to other chemotherapeutic drugs, such as Doxorubicin and Cisplatin, demonstrating its potential to increase intracellular drug concentrations in cancer cells and enhance antitumor effects. mdpi.com

Evaluation of Enhanced Selectivity and Cellular Uptake In Vitro

Preclinical in vitro studies have rigorously evaluated the cytotoxic activity of the C60 + LA nanocomplex. These evaluations were conducted on two cancer cell lines: human osteosarcoma cells (MG-63) and mouse mammary cells (4T1), alongside human mesenchymal stem cells (hMSCs) which served as a model for healthy cells. nih.govresearchgate.netnih.govisc.acresearchgate.net The assessment utilized the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) test and a live/dead assay. nih.govresearchgate.netnih.govisc.acresearchgate.net

Key findings from these studies demonstrate a significant improvement in the selectivity of this compound when delivered as a C60 nanocomplex. Water-soluble C60 fullerenes alone exhibited no toxicity to any of the tested cell lines at the concentrations used. nih.govresearchgate.netnih.govisc.acresearchgate.net In contrast, this compound alone, at a concentration of 2 µg mL⁻¹, proved lethal to all tested cell lines, including both cancer cells and healthy hMSCs. nih.gov The C60 + LA nanocomplex, however, displayed a notable differential toxicity: it showed higher toxicity towards cancer cells (MG-63 and 4T1) while simultaneously exhibiting significantly lower toxicity towards normal hMSCs when compared to this compound administered alone at the same concentration. nih.govresearchgate.netnih.govisc.acresearchgate.net This indicates that the immobilization of LA on C60 fullerene enhances the drug's selective action in vitro. nih.govresearchgate.netnih.govisc.acresearchgate.net

Cellular uptake studies, conducted using fluorescence light microscopy and scanning electron microscopy, further supported these findings. nih.govresearchgate.netnih.govisc.ac A higher uptake of the C60 + LA nanocomplex was observed in tumor cells, while a lower uptake was noted in mesenchymal stem cells. nih.gov These results underscore the potential of C60 fullerene as a nanoplatform for targeted drug delivery, suggesting that the C60 + LA nanocomplex holds significant promise as a novel anticancer agent for further preclinical studies. nih.gov

Table 1: Comparative In Vitro Cytotoxicity of this compound and C60 + this compound Nanocomplex

| Compound/Complex | Cell Line (Type) | Observed Cytotoxicity / Effect |

| Water-soluble C60 Fullerenes | MG-63 (Human Osteosarcoma), 4T1 (Mouse Mammary), hMSCs (Human Mesenchymal Stem Cells) | Non-toxic at tested concentrations nih.govresearchgate.netnih.govisc.acresearchgate.net |

| This compound (LA) | MG-63 (Human Osteosarcoma) | Killed cells at 2 µg mL⁻¹; IC₅₀ = 1.81 µg mL⁻¹ nih.govresearchgate.net |

| This compound (LA) | 4T1 (Mouse Mammary) | Killed cells at 2 µg mL⁻¹; IC₅₀ = 0.55 µg mL⁻¹ nih.govresearchgate.net |

| This compound (LA) | hMSCs (Human Mesenchymal Stem Cells) | Killed cells at 2 µg mL⁻¹; IC₅₀ = 0.88 µg mL⁻¹ nih.govresearchgate.net |

| C60 + this compound Nanocomplex | MG-63 (Human Osteosarcoma), 4T1 (Mouse Mammary) | Higher toxicity towards cancer cells compared to LA alone nih.govresearchgate.netnih.govisc.acresearchgate.net |

| C60 + this compound Nanocomplex | hMSCs (Human Mesenchymal Stem Cells) | Lower toxicity towards normal cells compared to LA alone nih.govresearchgate.netnih.govisc.acresearchgate.net |

Molecular Modeling of Nanoconjugate Interactions

Molecular modeling plays a crucial role in understanding the intricate interactions between this compound and C60 fullerene. This computational approach was employed to investigate the assembly of the C60 fullerene and this compound in aqueous solution. nih.govresearchgate.netnih.govisc.acresearchgate.net The models revealed that the C60 + LA nanocomplex is formed through noncovalent interactions, specifically highlighting the stabilization of this compound molecules on the C60 surface via π-stacking. nih.gov This type of interaction is well-established as a dominant force in the binding of aromatic molecules to C60 fullerene. nih.gov

The calculated structure of the nanocomplex indicated the potential for up to two this compound molecules to bind to a single C60 fullerene molecule. nih.gov Such molecular simulations are invaluable for gaining qualitative insights into how nanocarrier formulations influence non-specific cellular uptake. frontiersin.org They can also be used to study the permeation of drug molecules through lipid bilayers, which serve as simplified representations of complex cellular membranes, thereby contributing to a deeper understanding of the drug delivery mechanism at a molecular level. frontiersin.org

Future Research Directions in Landomycin a Studies

Further Elucidation of Undefined Mechanisms of Action

While Landomycin A has demonstrated broad-spectrum antitumor activity, its specific mode of action is not yet fully understood. ontosight.aivanderbilt.edu Early studies suggested that this compound interferes with DNA synthesis by inhibiting the uptake of tritium-labeled thymidine (B127349) in cell culture. vanderbilt.edu Other proposed mechanisms include inhibition of DNA topoisomerase I and/or II, and induction of pre-G1 apoptotic DNA fragmentation, leading to reduced cellular growth and viability. researchgate.net The length of the carbohydrate tail of landomycins has been shown to correlate with their antitumor activity, suggesting that the saccharide chain plays a crucial role in its mechanism. researchgate.netacs.orgnih.gov However, the exact molecular targets and pathways through which this compound exerts its effects, particularly how the carbohydrate moiety influences these interactions, remain largely undefined. nih.gov Further research is needed to comprehensively map the cellular and molecular cascades affected by this compound, potentially revealing novel targets for cancer therapy. This could involve advanced proteomic, genomic, and metabolomic approaches to identify direct binding partners, downstream signaling pathways, and metabolic alterations induced by the compound.

Development of Novel Analogues via Synthetic and Biosynthetic Approaches

The structure-activity relationship (SAR) of landomycins suggests that the length and composition of the glycan chain are critical for their bioactivity. nih.govbiorxiv.org this compound possesses a hexasaccharide chain, which is thought to be responsible for its potent cytotoxic activity. nih.gov However, studies have also shown that some aglycones (sugar-free forms) can be equipotent to this compound, suggesting diverse modes of action depending on the presence and length of the sugar chain. acs.org

Future research will focus on generating novel this compound analogues through both synthetic and biosynthetic strategies to improve potency, selectivity, and reduce potential off-target effects.

Synthetic Approaches: Total synthesis of this compound and its fragments has been reported, providing a foundation for creating diverse analogues. jst.go.jpvanderbilt.edunih.gov Chemical synthesis allows for precise modifications of the angucyclinone core and the deoxysugar chain, enabling systematic SAR studies. For example, the synthesis of Landomycins Q and R, which possess different core structures, has been achieved, offering new scaffolds for exploration. nih.gov

Biosynthetic Approaches: Manipulation of the biosynthetic gene clusters (BGCs) in Streptomyces species offers a powerful route to generate novel landomycin derivatives. researchgate.netnih.govresearchgate.netnih.gov Overexpression or deletion of specific glycosyltransferase genes (e.g., lanGT3, lanGT4) involved in the formation of the hexasaccharide chain has successfully yielded new landomycins with altered sugar patterns and varying cytotoxic activities. nih.govnih.govnih.govresearchgate.net For instance, overexpression of lanGT3 led to the production of novel landomycins I and J, which differ in their sugar moieties. nih.govnih.gov Similarly, studies have identified enzymes like LanZ4 and LanZ5 responsible for specific hydroxylation steps in the biosynthesis, opening avenues for targeted modifications. nih.govresearchgate.net Combinatorial biosynthesis, by mixing and matching genes from different polyketide pathways, can lead to a broader chemical space around the landomycin scaffold, potentially yielding compounds with superior therapeutic profiles. researchgate.netnih.gov

Advanced In Vitro and Ex Vivo Model Systems for Efficacy Evaluation

Traditional 2D cell culture models, while useful for high-throughput screening, often fail to fully replicate the complexity of human pathophysiology. lek.comnih.gov Future research will increasingly leverage advanced in vitro and ex vivo model systems to provide more predictive efficacy evaluations for this compound and its analogues.

Organoids and Spheroids: These 3D cell culture models mimic the cellular architecture and microenvironment of tumors more closely than 2D cultures, allowing for a more accurate assessment of drug penetration, metabolism, and efficacy in a physiologically relevant context. lek.com

Organ-on-a-Chip Systems: These microfluidic devices integrate multiple cell types and tissue structures, often with vascularization, to simulate the functions of human organs or even multi-organ systems. lek.com This offers the potential to study this compound's efficacy in a more complex environment, including its interactions with different cell types and potential systemic effects, without resorting to in vivo animal models in early stages.

Ex Vivo Tissue Explants: Utilizing fresh human or animal tissue samples (e.g., tumor biopsies, skin explants) allows for the evaluation of this compound's effects in a native tissue environment, preserving the tissue architecture and cell-cell interactions. nih.govresearchgate.net This approach bridges the gap between in vitro cell lines and in vivo animal models, offering a more direct assessment of drug activity in a complex biological matrix. nih.govwuxibiology.com

These advanced models can provide crucial insights into this compound's efficacy, distribution, and potential off-target effects, accelerating the selection of promising candidates for further preclinical and clinical development.

Applications in Chemical Biology Research Tools

This compound's unique structure and potent biological activity make it a valuable candidate for development as a chemical biology research tool. Chemical biology tools are essential for probing complex biological processes, identifying new drug targets, and understanding disease mechanisms.

Future research could explore:

Target Identification Probes: By chemically modifying this compound with tags (e.g., biotin, fluorescent labels), researchers can create probes to identify its direct protein or nucleic acid targets within cells. This would involve affinity purification coupled with mass spectrometry or fluorescence microscopy techniques.

Mechanism of Action Studies: this compound and its analogues could be used to perturb specific cellular pathways, helping to dissect the roles of various enzymes or signaling molecules in cancer progression or other biological processes. For example, its interference with DNA synthesis could be further exploited to understand DNA replication and repair mechanisms. vanderbilt.edu

Structure-Activity Relationship (SAR) Exploration: The ability to synthesize or biosynthetically produce diverse this compound analogues allows for systematic SAR studies, which are fundamental for understanding how specific structural features contribute to biological activity. This knowledge can then be applied to design more potent and selective compounds. researchgate.netnih.govnih.gov

Genome Mining for Novel Landomycin-like Compounds

Genome mining, the computational analysis of microbial genomes to identify putative biosynthetic gene clusters (BGCs), has revolutionized the discovery of novel natural products. biorxiv.orgresearchgate.netnih.govbiorxiv.org The genus Streptomyces, known for producing a vast array of bioactive compounds including landomycins, is a prime target for such investigations. vanderbilt.edubiorxiv.orgresearchgate.netbiorxiv.org

Future research will involve:

Identification of Cryptic BGCs: Many BGCs in microbial genomes are "cryptic" or "silent," meaning they are not expressed under standard laboratory conditions, leading to low or undetectable yields of their products. biorxiv.orgresearchgate.net Genome mining tools can identify these hidden BGCs, which may encode for novel landomycin-like compounds.

Heterologous Expression: Once identified, these cryptic BGCs can be cloned and expressed in heterologous host strains (e.g., Streptomyces albus) to activate their production, facilitating the isolation and characterization of new compounds. researchgate.net

Comparative Genomics: Comparing the BGCs of known landomycin producers with those of other Streptomyces strains can reveal subtle genetic variations that lead to the production of novel analogues with distinct chemical structures and potentially improved biological activities. biorxiv.orgfrontiersin.org For example, some Streptomyces species have BGCs with high synteny to this compound, indicating potential for novel angucycline discovery. biorxiv.orgfrontiersin.org

Bioinformatics-Guided Discovery: Integrating genome mining with metabolomics and molecular networking approaches can accelerate the discovery process by linking predicted BGCs to specific chemical structures, allowing for early dereplication of known compounds and prioritization of truly novel ones. nih.govbiorxiv.org

This approach promises to expand the chemical diversity of the landomycin family, providing a richer pool of compounds for drug discovery and chemical biology research.

Q & A

What are the standard methodologies for purifying Landomycin A from microbial cultures?

This compound is typically isolated from Streptomyces cyanogenus cultures using a multi-step protocol:

- Extraction : The crude product is extracted from solid suspensions using organic solvents like ethyl acetate (500 mL × 2) .

- Chromatography : The extract is dissolved in 7% methanol/chloroform and purified via automated flash chromatography (e.g., Yamazen columns with Smart Flash EPCLC systems). Final purity is confirmed using TLC and HPLC .

- Validation : Structural integrity is verified via -NMR, -NMR, and ESI-MS, with solvent systems standardized to HPLC-grade for reproducibility .

How can stereochemical challenges in synthesizing this compound’s hexasaccharide fragment be addressed?

The hexasaccharide fragment’s synthesis requires precise control over β-linked 2-deoxysugar bonds. A reagent-controlled glycosylation method using p-toluenesulfonyl chloride enables stereoselective formation without temporary directing groups. This approach achieved a 28-step synthesis with 8.9% yield, outperforming prior methods (e.g., Yu’s 63-step route with 0.34% yield) . Key steps include iterative glycosylations and strategic protecting group strategies to minimize side reactions .

What genetic engineering strategies enhance the production of novel Landomycin derivatives?

Overexpression of glycosyltransferase gene lanGT3 in Streptomyces cyanogenus S-136 alters saccharide chain elongation, yielding derivatives like landomycins I and J. LanGT3 catalyzes the fourth sugar transfer in this compound biosynthesis. This method bypasses traditional pathway bottlenecks, enabling combinatorial biosynthesis for structure-activity relationship (SAR) studies .

Which spectroscopic techniques are critical for confirming this compound’s structural integrity?

- NMR Spectroscopy : - and -NMR (e.g., Bruker Avance III) identify aglycone and sugar moieties via chemical shifts (e.g., landomycin U: δ 1.32–6.85 ppm in -NMR) .

- Mass Spectrometry : ESI-MS and HRESI-MS validate molecular weights (e.g., landomycin J: [M+H] at m/z 1067) .

- UV/Vis Spectroscopy : Absorbance maxima (e.g., 251–461 nm) confirm chromophore characteristics .

How does the deoxysugar chain length influence Landomycin’s cytotoxicity?

SAR studies reveal that cytotoxicity correlates with saccharide chain length. For example:

- This compound (tetrasaccharide): IC = 0.1 µM against Jurkat T-cells.

- Landomycin J (tetrasaccharide variant): Reduced activity compared to this compound.

- Landomycin E (trisaccharide): IC = 2.5 µM, indicating shorter chains diminish potency. ROS-mediated apoptosis is also chain-length-dependent .

What conflicting findings exist regarding Landomycin-induced apoptosis mechanisms?

- Caspase-10 Priming : identifies caspase-10 as the initiator in Jurkat cells, independent of mitochondrial pathways.

- AIF/ROS Pathway : Contrasting studies emphasize ROS-driven apoptosis induction factor (AIF) activation, bypassing caspases entirely. These discrepancies suggest cell-type-specific mechanisms .

What in vitro models are used to assess this compound’s antitumor efficacy?

- Cell Lines : Jurkat T-lymphoma, MCF-7 breast cancer, and HeLa cells are standard models. Protocols include MTT assays and flow cytometry for apoptosis markers (e.g., Annexin V) .

- Dosage Optimization : IC values are determined via serial dilutions in Dulbecco’s PBS, with absorbance measured at 450 nm .

How does Yu’s total synthesis of this compound compare to modern approaches?

Yu’s 63-step synthesis (0.34% yield) relied on traditional glycosylation, requiring temporary protecting groups. Recent methods employ reagent-controlled strategies, reducing steps to 28 with 8.9% yield. Innovations include stereoselective 2-deoxysugar couplings and minimized side-product formation .

What are the key steps in validating this compound’s purity post-synthesis?

- Chromatography : HPLC (C18 columns, acetonitrile/water gradients) and TLC (silica gel, chloroform/methanol) monitor purity.

- Spectroscopic Cross-Check : NMR and MS data must align with published values (e.g., this compound: -NMR δ 6.72 for aromatic protons) .

What role do reactive oxygen species (ROS) play in this compound’s mechanism?

ROS generation is pivotal in landomycin-induced apoptosis. In Jurkat cells, ROS activate AIF, which translocates to the nucleus, causing DNA fragmentation. This pathway operates independently of caspases in some contexts, highlighting a dual mechanism (caspase-dependent and -independent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.